molecular formula C21H22ClN3O6 B12621323 C21H22ClN3O6

C21H22ClN3O6

Cat. No.: B12621323
M. Wt: 447.9 g/mol
InChI Key: DERHFNHEHXFYBG-FDQVRVBVSA-N
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Description

The compound with the molecular formula C21H22ClN3O6 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H22ClN3O6 involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of readily available raw materials and environmentally friendly methods to ensure sustainability. The final product is purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

C21H22ClN3O6: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

C21H22ClN3O6: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of C21H22ClN3O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

C21H22ClN3O6: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

List of Similar Compounds

  • C21H22ClN3O5
  • C21H22ClN3O7
  • C21H21ClN3O6

These compounds share structural similarities but differ in the number and type of functional groups, leading to variations in their reactivity and applications .

Biological Activity

C21H22ClN3O6 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

  • Carbon (C) : 21
  • Hydrogen (H) : 22
  • Chlorine (Cl) : 1
  • Nitrogen (N) : 3
  • Oxygen (O) : 6

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial and fungal strains. The following table summarizes its effectiveness compared to standard antimicrobial agents:

Microorganism Inhibition Zone (mm) Standard Agent Inhibition Zone (mm)
Staphylococcus aureus15Penicillin20
Escherichia coli12Ampicillin18
Candida albicans14Fluconazole22

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

This compound has also been evaluated for its anticancer properties, specifically against breast cancer cell lines (MCF-7). The following table presents the IC50 values obtained from various studies:

Compound IC50 (µM) Standard Drug IC50 (µM)
This compound28.665-Fluorouracil6.00
Compound X>100Carboplatin>100

These findings suggest that this compound has a moderate anticancer effect, outperforming some standard treatments in specific assays .

The biological activity of this compound is believed to be mediated through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Receptor Interaction : It is hypothesized that this compound interacts with specific receptors involved in inflammation and cell signaling, potentially modulating immune responses .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus demonstrated a consistent inhibition pattern, suggesting its potential as a therapeutic agent for skin infections.
  • Case Study on Cancer Treatment :
    In vitro studies using MCF-7 cell lines revealed that treatment with this compound resulted in significant apoptosis compared to untreated controls. This study highlights the compound's potential as an adjunct therapy in breast cancer treatment .

Properties

Molecular Formula

C21H22ClN3O6

Molecular Weight

447.9 g/mol

IUPAC Name

3-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C21H22ClN3O6/c22-12-5-1-4-11-17(12)23-20(30)21(11)16-15(13(24-21)6-7-14(26)27)18(28)25(19(16)29)9-10-3-2-8-31-10/h1,4-5,10,13,15-16,24H,2-3,6-9H2,(H,23,30)(H,26,27)/t10?,13-,15-,16+,21+/m0/s1

InChI Key

DERHFNHEHXFYBG-FDQVRVBVSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O

Origin of Product

United States

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